5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of 5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This is achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the 4-methylbenzylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with 4-methylbenzylthiol.
Addition of the prop-2-en-1-yl group: This can be accomplished through alkylation reactions using prop-2-en-1-yl halides under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in treating diseases such as cancer and inflammatory disorders due to its bioactive properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinase enzymes involved in cell signaling, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar compounds to 5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one include other thienopyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical and biological properties. Some examples include:
- 5,6-dimethyl-2-[(4-chlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5,6-dimethyl-2-[(4-methoxybenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
5,6-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as Y203-3474, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C22H21N3OS2 |
Molecular Weight | 407.56 g/mol |
SMILES | Cc1c(C)sc(N=C(N2Cc3cnccc3)SCc3cc(C)ccc3)c1C2=O |
LogP | 4.974 |
Water Solubility (LogSw) | -4.46 |
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step reactions starting from readily available precursors. For Y203-3474, the synthetic route typically includes the formation of the thieno ring followed by substitution reactions to introduce the sulfanyl and prop-2-en-1-yl groups.
Antimicrobial Activity
Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various Gram-positive and Gram-negative bacteria as well as mycobacterial strains. In a study evaluating similar thienopyrimidinone derivatives, compounds demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against strains such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Activity
Thieno[2,3-d]pyrimidines have also been investigated for their anti-inflammatory properties. In vitro assays have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, compounds tested against COX-1 and COX-2 enzymes revealed promising IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Cytotoxicity Studies
The safety profile of Y203-3474 has been assessed through cytotoxicity studies. The hemolytic assay indicated that several derivatives were non-toxic at concentrations up to 200 µmol/L . This suggests a favorable therapeutic window for further development.
Case Studies
Case Study 1: Antibacterial Efficacy
In a comparative study of thieno[2,3-d]pyrimidine derivatives, Y203-3474 was evaluated alongside other synthesized compounds for its antibacterial efficacy. The results demonstrated that it possessed significant activity against Mycobacterium tuberculosis, with MIC values lower than those of many standard treatments .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanisms of thieno[2,3-d]pyrimidine derivatives. Y203-3474 was shown to suppress COX enzyme activity effectively, leading to decreased production of inflammatory mediators such as prostaglandins. The compound's ability to reduce inflammation was quantified using carrageenan-induced paw edema models in rats .
Properties
Molecular Formula |
C19H20N2OS2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N2OS2/c1-5-10-21-18(22)16-13(3)14(4)24-17(16)20-19(21)23-11-15-8-6-12(2)7-9-15/h5-9H,1,10-11H2,2-4H3 |
InChI Key |
HUODCZUHIBMLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C |
Origin of Product |
United States |
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